![molecular formula C5H6N4S B1452571 6-Aminometiltiazolo[3,2-b][1,2,4]triazol CAS No. 1219905-66-4](/img/structure/B1452571.png)
6-Aminometiltiazolo[3,2-b][1,2,4]triazol
Descripción general
Descripción
Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine is a chemical compound with the molecular formula C5H6N4S . It has a molecular weight of 154.2 .
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine and its derivatives has been reported in several studies . One common method involves the condensation reaction of triazolethiones with α-halomethylcarbonyl compounds . This reaction can be performed in acetone at room temperature in the presence of a base . The obtained thioethers can then be transformed into the corresponding thiazolo[3,2-b][1,2,4]triazoles under the action of sulfuric acid or acetic anhydride .Molecular Structure Analysis
The InChI code for Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine is 1S/C5H6N4S/c6-1-4-2-10-5-7-3-8-9(4)5/h2-3H,1,6H2 . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Aplicaciones Analgésicas
6-Aminometiltiazolo[3,2-b][1,2,4]triazol: se han sintetizado y evaluado derivados de esta molécula por sus potentes actividades analgésicas. Estos compuestos han mostrado resultados prometedores en el alivio del dolor, con algunos derivados que son significativamente más potentes que los analgésicos comunes como el ácido mefenámico .
Aplicaciones Antiinflamatorias
Además de las propiedades analgésicas, estos derivados también exhiben fuertes efectos antiinflamatorios. Se han comparado favorablemente con medicamentos antiinflamatorios establecidos como la indometacina y, lo que es importante, algunos derivados no muestran una actividad ulcerogénica significativa, que es un efecto secundario común de muchos AINE .
Propiedades Anticancerígenas
Algunos derivados de This compound se han estudiado por su actividad antitumoral. Se han probado en la prueba de 60 líneas celulares del NCI, con ciertos compuestos que muestran excelentes propiedades anticancerígenas a concentraciones tan bajas como 10 μM .
Efectos Antibacterianos y Antifúngicos
Los derivados del compuesto han reportado actividades antibacterianas y antifúngicas. Esto sugiere potencial para desarrollar nuevos agentes antimicrobianos que podrían utilizarse para tratar diversas infecciones bacterianas y fúngicas .
Contribución Farmacofórica
La investigación se ha centrado en la contribución farmacoforica de la porción de tiazolo-triazol. Al comprender el papel que juega esta estructura en la actividad del compuesto, los científicos pueden diseñar nuevos derivados con mayor eficacia y perfiles de seguridad .
Desarrollo de AINE más Seguros
Dadas las actividades analgésicas y antiinflamatorias del compuesto sin efectos secundarios gastrointestinales significativos, existe el potencial para el desarrollo de medicamentos antiinflamatorios no esteroideos (AINE) más seguros. Esto podría conducir a nuevos tratamientos para el dolor y la inflamación con un riesgo reducido de ulceración y hemorragia .
Síntesis de Química Verde
Se han realizado esfuerzos para establecer protocolos de química verde para la síntesis de tiazolo-triazoles funcionalizados. Este enfoque tiene como objetivo reducir el impacto ambiental de la síntesis química y promover la sostenibilidad en el desarrollo farmacéutico .
Mecanismo De Acción
Target of Action
Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine primarily targets the cyclooxygenase (COX1 and COX2) isoforms . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine interacts with its targets, the COX1 and COX2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX1 and COX2 enzymes, Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine disrupts this pathway, leading to a decrease in prostaglandin production and, consequently, a reduction in inflammation and pain .
Result of Action
The primary result of Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine’s action is a potent analgesic (pain-relieving) and anti-inflammatory effect . The compound has been found to be more potent than mefenamic acid, a commonly used non-steroidal anti-inflammatory drug .
Análisis Bioquímico
Biochemical Properties
Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound exhibits inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism . The interaction between thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine and α-glucosidase is characterized by the binding of the compound to the enzyme’s active site, thereby preventing substrate access and subsequent catalysis.
Cellular Effects
Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine affects various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s inhibitory effect on α-glucosidase can lead to reduced glucose levels within cells, impacting cellular energy metabolism . Additionally, thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine may modulate the expression of genes involved in metabolic pathways, further influencing cellular functions.
Molecular Mechanism
The molecular mechanism of action of thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine involves its interaction with specific biomolecules. The compound binds to the active sites of target enzymes, such as α-glucosidase, leading to enzyme inhibition . This binding interaction is facilitated by the compound’s unique structural features, which allow it to fit into the enzyme’s active site and block substrate access. Additionally, thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine have been studied over time to assess its stability, degradation, and long-term impact on cellular functions. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity against target enzymes . Prolonged exposure to thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine may lead to adaptive cellular responses, such as changes in gene expression or enzyme activity, which could influence its long-term efficacy.
Dosage Effects in Animal Models
Studies on animal models have shown that the effects of thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine vary with different dosages. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . Higher doses may lead to toxicity, manifesting as cellular damage or organ dysfunction. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its inhibitory effect on α-glucosidase impacts carbohydrate metabolism, leading to altered glucose levels and metabolic flux . Additionally, the compound may influence other metabolic pathways by modulating the activity of enzymes involved in lipid or protein metabolism.
Transport and Distribution
The transport and distribution of thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its biochemical effects . The distribution of thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine within tissues may also be influenced by its physicochemical properties, such as solubility and molecular weight.
Subcellular Localization
Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the endoplasmic reticulum or mitochondria could influence metabolic processes or cellular signaling pathways.
Propiedades
IUPAC Name |
[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4S/c6-1-4-2-10-5-7-3-8-9(4)5/h2-3H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWSONRJGGBKMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)S1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


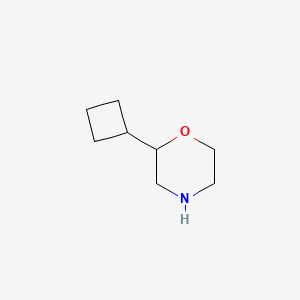

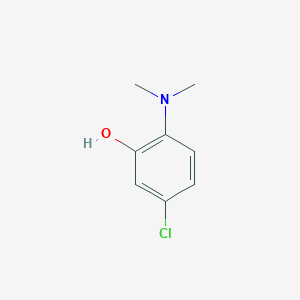
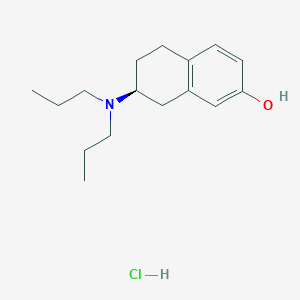

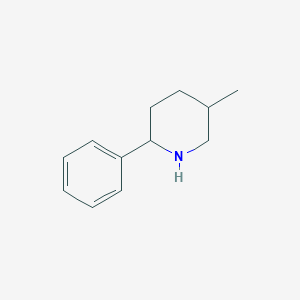
![2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1452498.png)
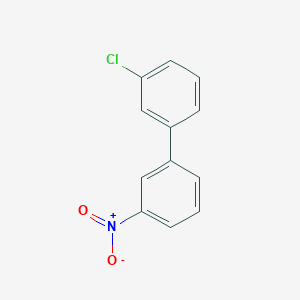
![2-chloro-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide](/img/structure/B1452503.png)
![2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1452504.png)

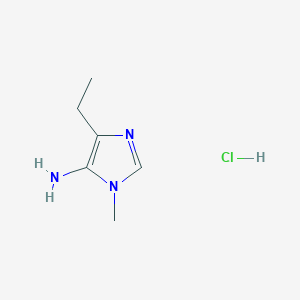
![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1452509.png)

